1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H24N4O4S and its molecular weight is 476.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the cellular excitability .
Mode of Action
The compound this compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion homeostasis pathway . The increased potassium ion influx leads to hyperpolarization of the cell membrane, which can affect various downstream cellular processes, including neuronal signaling and heart rate regulation .
Pharmacokinetics
The compound has been evaluated in tier 1 dmpk (drug metabolism and pharmacokinetics) assays, indicating that it has been assessed for absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .
Result of Action
The activation of GIRK channels by this compound results in the hyperpolarization of the cell membrane . This reduces the cell’s excitability, which can have various molecular and cellular effects depending on the cell type. For example, in neurons, this could lead to decreased neuronal firing, while in cardiac cells, it could result in a slower heart rate .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-16-23-21(25(30)26-18-6-4-3-5-7-18)14-22(17-8-10-20(33-2)11-9-17)27-24(23)29(28-16)19-12-13-34(31,32)15-19/h3-11,14,19H,12-13,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFAILDRKRTGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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